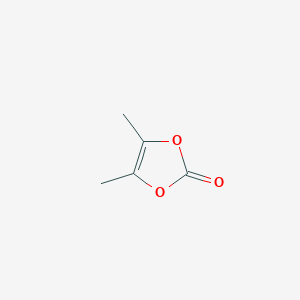

4,5-Dimethyl-1,3-dioxol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIOFABFKUOIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958862 | |

| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37830-90-3 | |

| Record name | 1,3-Dioxol-2-one, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037830903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4,5-Dimethyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4,5-Dimethyl-1,3-dioxol-2-one (CAS No. 37830-90-3), an important intermediate in organic and pharmaceutical synthesis.[1][2] The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Structure

This compound, also known as dimethylvinylene carbonate, is a heterocyclic compound.[3] Its structure consists of a five-membered dioxol-2-one ring with two methyl groups attached to the carbon atoms of the double bond. The planar nature of this molecule has been confirmed by single-crystal X-ray diffraction.[4]

Below is a diagram illustrating the key identifiers and structural information for this compound.

Caption: Figure 1. Key identifiers and structural data for this compound.

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Notes |

| Molecular Formula | C₅H₆O₃ | [3][5][6] |

| Molecular Weight | 114.10 g/mol | [3][5] |

| Appearance | White to light yellow solid, powder, or crystal | [1] |

| Melting Point | 77 - 81 °C | A range of 77-78.5 °C is frequently cited.[1][7] |

| Boiling Point | 130 °C @ 6 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 55.8 ± 16.7 °C | |

| Refractive Index | 1.455 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectral information is available in public databases:

-

¹H NMR: Data is available and can be used to confirm the presence and environment of the methyl protons.[3][8]

-

Mass Spectrometry (GC-MS): The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[3][6]

-

Infrared (FTIR) and Raman (FT-Raman) Spectroscopy: The FT-IR and FT-Raman spectra have been recorded and analyzed, providing detailed information about the vibrational modes of the molecule.[3][9] These spectra are useful for identifying functional groups, particularly the characteristic carbonyl (C=O) stretch of the cyclic carbonate.

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[10] A sharp melting range typically indicates a high degree of purity.[11]

Caption: Figure 2. Generalized workflow for determining melting point via the capillary method.

Protocol:

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely crushed into a powder.[12] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10][11]

-

Heating and Observation: The apparatus is heated. An initial rapid heating can be used to find an approximate melting range.[10] For an accurate measurement, a second sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[11]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂).[12] The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Micro Method)

For determining the boiling point of a substance available in small quantities, a micro boiling point determination method is often employed.

Protocol:

-

Apparatus Setup: A small amount (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[13] A capillary tube, sealed at one end, is placed into the test tube with its open end down.

-

Heating: The test tube assembly is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil).[14]

-

Observation: As the sample is heated, trapped air will bubble out of the capillary tube. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary.[15] This indicates the vapor pressure of the liquid equals the atmospheric pressure.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[15] It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[13]

Density Determination (Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces, based on Archimedes' principle.[16][17]

Protocol:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[18]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (an inert solvent). The initial volume (V₁) is recorded.[18][19]

-

Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume (V₂) is recorded.[18][19]

-

Calculation: The volume of the solid is calculated as V₂ - V₁. The density is then calculated using the formula: Density = Mass / (V₂ - V₁).[19]

Solubility

Detailed quantitative solubility data for this compound in various common laboratory solvents is not extensively documented in publicly available literature. For a related compound, 2,2-Dimethyl-1,3-dioxolane, insolubility in water is noted. Given its structure, it is expected to be soluble in many common organic solvents. Experimental determination is recommended to ascertain its solubility profile in specific solvent systems relevant to a given application.

References

- 1. This compound | 37830-90-3 [chemicalbook.com]

- 2. CN1261427C - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 3. This compound | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3-Dioxol-2-one,4,5-dimethyl- [webbook.nist.gov]

- 7. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 8. This compound(37830-90-3) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. mt.com [mt.com]

- 17. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 18. wjec.co.uk [wjec.co.uk]

- 19. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4,5-Dimethyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 4,5-dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals. This document collates and presents crystallographic, spectroscopic, and physical data in a structured format to facilitate its use in research and development. Detailed experimental protocols for its synthesis are also provided, along with a visualization of its chemical structure.

Chemical Structure and Bonding

This compound, with the chemical formula C₅H₆O₃, is a heterocyclic compound featuring a five-membered dioxolane ring with a ketone group and two methyl substituents.[1] The molecule is planar, a structural feature that has been confirmed by single-crystal X-ray diffraction studies.[2][3][4] This planarity arises from the sp² hybridization of the carbon atoms in the double bond and the carbonyl group, which constrains the geometry of the ring.

The bonding within the molecule is characterized by covalent bonds between carbon, oxygen, and hydrogen atoms. The dioxolane ring consists of two ether linkages and a carbonate group. The presence of the electron-withdrawing carbonyl group and the oxygen atoms influences the electron distribution within the ring.

Molecular Geometry

Crystallographic studies have provided precise measurements of the bond lengths and angles within the this compound molecule. These parameters are crucial for understanding the molecule's reactivity and interactions. The crystal structure has been determined to be in the monoclinic space group P2₁/m.[2][3][4]

Table 1: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| C1=C2 | 1.345(2) | O1-C3-O2 | 108.3(1) |

| C1-O1 | 1.383(2) | O1-C1-C2 | 110.5(1) |

| C2-O2 | 1.383(2) | O2-C2-C1 | 110.5(1) |

| C3-O1 | 1.378(2) | C1-O1-C3 | 105.3(1) |

| C3-O2 | 1.378(2) | C2-O2-C3 | 105.3(1) |

| C3=O3 | 1.187(2) | O1-C3=O3 | 125.8(1) |

| C1-C4 | 1.492(2) | O2-C3=O3 | 125.8(1) |

| C2-C5 | 1.492(2) | C2-C1-C4 | 127.8(1) |

| O1-C1-C4 | 121.7(1) | ||

| C1-C2-C5 | 127.8(1) | ||

| O2-C2-C5 | 121.7(1) |

Data extracted from the Cambridge Crystallographic Data Centre (CCDC reference: 2207848), based on the publication by Chandrasekaran and Donahue (2022).[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | [1][5] |

| Appearance | White to light gray or light yellow powder/crystal | [6][7] |

| Melting Point | 78.0 to 81.0 °C | [7] |

| Boiling Point | Not readily available | |

| CAS Number | 37830-90-3 | [5] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(OC(=O)O1)C | [1] |

| InChI Key | QYIOFABFKUOIBV-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The following table summarizes the key spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups. The chemical shift would be in the region typical for methyl groups attached to a double bond within a heterocyclic system. |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the sp² carbons of the double bond, and the carbonyl carbon. The carbonyl carbon signal is expected to be the most downfield. |

| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the carbonate group, typically observed around 1800 cm⁻¹. Other significant peaks include those for C=C stretching and C-O stretching. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114, corresponding to the molecular weight of the compound.[8] Fragmentation patterns can provide further structural information. |

Note: Specific peak values and multiplicities can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. Several synthetic routes have been reported. A common method involves the reaction of 3-hydroxy-2-butanone with a phosgene (B1210022) equivalent.

Synthesis from 3-Hydroxy-2-butanone and a Phosgene Equivalent

This protocol is based on a method that avoids the use of highly toxic phosgene gas.

Materials:

-

3-Hydroxy-2-butanone

-

Bis(trichloromethyl)carbonate (triphosgene) or a similar phosgene equivalent

-

An organic solvent (e.g., tetrahydrofuran, chloroform, dichloromethane)

-

A suitable base (e.g., triethylamine, pyridine, N-methylpyrrole)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3-hydroxy-2-butanone in the chosen organic solvent.

-

Add the base to the solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of the phosgene equivalent (e.g., triphosgene) in the same organic solvent to the reaction mixture while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Slowly warm the reaction mixture to a higher temperature (e.g., 150-180 °C) and maintain it for 45-75 minutes to complete the cyclization.

-

After cooling to room temperature, the reaction mixture can be worked up by washing with water and/or brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound as a white crystalline solid.

This is a generalized protocol. The specific molar ratios, reaction times, and temperatures may need to be optimized for best results.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Workflow

References

- 1. This compound | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 37830-90-3 [chemicalbook.com]

- 7. This compound | 37830-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1,3-Dioxol-2-one,4,5-dimethyl- [webbook.nist.gov]

Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one from 3-Hydroxy-2-butanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1,3-dioxol-2-one is a crucial intermediate in the pharmaceutical industry, primarily utilized for the structural modification of drugs to enhance their oral bioavailability and efficacy.[1] This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from 3-hydroxy-2-butanone (acetoin). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers and professionals in drug development in the practical application of these synthetic methods. The synthesis of cyclic carbonates from diols is a challenging yet significant reaction, with various catalytic systems being explored to improve efficiency and safety.[2][3][4]

Introduction

This compound serves as a valuable prodrug moiety, particularly for drugs containing carboxylic acid functional groups.[1] Its incorporation into a parent drug molecule can lead to the formation of an ester prodrug, which, after oral administration, is readily absorbed and subsequently hydrolyzed in the body to release the active pharmaceutical ingredient.[1] This strategy can significantly improve the pharmacokinetic profile of a drug, leading to increased blood concentration, prolonged duration of action, and potentially reduced side effects.[1] The synthesis of this key intermediate from 3-hydroxy-2-butanone has been approached through several methods, most notably involving the use of phosgene (B1210022) or its safer equivalents, and through transesterification with dimethyl carbonate.[5][6][7] This guide will detail and compare these synthetic pathways.

Synthetic Methodologies

The synthesis of this compound from 3-hydroxy-2-butanone primarily proceeds through two main strategies: reaction with a carbonylating agent like phosgene or its derivatives, or a transesterification reaction with a carbonate source such as dimethyl carbonate.

Carbonylation using Phosgene Equivalents

Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and trichloroisocyanuric acid are commonly employed.[1][5][6] These reactions typically involve the formation of an intermediate halo-dioxolanone, followed by dehydrohalogenation to yield the desired product.

A general workflow for this approach is outlined below:

Caption: General workflow for the synthesis of this compound using phosgene equivalents.

Transesterification with Dimethyl Carbonate

An alternative, greener approach involves the transesterification of 3-hydroxy-2-butanone with dimethyl carbonate in the presence of a catalyst.[7][8] This method avoids the use of highly toxic and corrosive phosgene derivatives.

The logical flow of this synthetic route is as follows:

Caption: Logical workflow for the transesterification synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Carbonylating Agent/Reagent | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1 | Trichloroisocyanuric acid | Pyridine (B92270) | Dichloromethane (B109758) | 10°C, 1h; then 160°C, 3h | 80 | 97 (GC) | [1] |

| 2 | Triphosgene | N,N-Dimethylaniline | Dichloromethane | -5 to 5°C | Not specified | >99.0 (HPLC) | [5] |

| 3 | Bis(trichloromethyl)carbonate | N-methylpyrrole | Dichloromethane | 0-5°C, 2h; then 165-170°C, 1h | 49.1 | 99.3 (HPLC) | [6] |

| 4 | Dimethyl Carbonate | Sodium methoxide | Not specified | 60-100°C, 3-6h; then 110-160°C, 2-5h | 47.26 | 99.0 (HPLC) | [9] |

| 5 | Dimethyl Carbonate | Potassium carbonate | Not specified | 60-100°C, 3-6h; then 110-160°C, 2-5h | 52.75 | 99.6 (HPLC) | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Trichloroisocyanuric Acid[1]

-

Preparation of Starting Materials:

-

Heat 50 g of 3-hydroxy-2-butanone to 95°C under a nitrogen atmosphere and stir for 1 hour.

-

Cool the 3-hydroxy-2-butanone to room temperature.

-

Add 75 mL of dichloromethane and 53.9 g of pyridine to the cooled 3-hydroxy-2-butanone.

-

-

Reaction:

-

Prepare a solution of 67.5 g of trichloroisocyanuric acid in 125 mL of dichloromethane.

-

Add the trichloroisocyanuric acid solution dropwise to the 3-hydroxy-2-butanone solution, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

-

Work-up and Purification:

-

Rapidly cool the reaction mixture with 400 mL of 1N hydrochloric acid.

-

Wash the organic layer sequentially with 200 mL of 1N hydrochloric acid and 200 mL of water.

-

Dry the organic layer containing the intermediate (4,5-dimethyl-5-chloro-1,3-dioxolan-2-one) with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Heat the concentrated solution to 160°C and stir for 3 hours to effect dehydrochlorination.

-

Cool the mixture to room temperature and add 200 mL of hexane (B92381) to induce recrystallization.

-

Collect the solid product by filtration to obtain 68.4 g of this compound.

-

Protocol 2: Synthesis using Dimethyl Carbonate and Potassium Carbonate[7]

-

Reaction Setup:

-

In a reaction vessel, combine 3-hydroxy-2-butanone, dimethyl carbonate, and a catalytic amount of potassium carbonate. The molar ratio of 3-hydroxy-2-butanone to dimethyl carbonate is typically between 1:2 and 1:5.

-

-

Ester Exchange:

-

Heat the reaction mixture to a temperature between 60-100°C and maintain for 3-6 hours to facilitate the initial ester exchange reaction. During this time, methanol (B129727) is formed as a byproduct and can be distilled off.

-

-

Cyclization:

-

Increase the reaction temperature to 110-160°C and hold for 2-5 hours to promote intramolecular cyclization and the formation of the dioxolone ring. Continue to remove any byproducts by distillation.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to neutralize the catalyst until the pH of the reaction mixture is approximately 7.

-

Recover the excess dimethyl carbonate by fractionation.

-

Reduce the pressure and distill off an appropriate amount of an aliphatic ether.

-

Cool the distillation residue to 0-5°C to induce crystallization.

-

Collect the crude product by filtration or centrifugation.

-

The crude product can be further purified by recrystallization.

-

Conclusion

The synthesis of this compound from 3-hydroxy-2-butanone can be effectively achieved through multiple pathways. The use of phosgene equivalents like trichloroisocyanuric acid offers high yields, while the transesterification route with dimethyl carbonate provides a safer and more environmentally benign alternative, albeit with slightly lower yields under the reported conditions. The choice of synthetic route will depend on factors such as the desired scale of production, safety considerations, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the development of novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. [PDF] Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 6. CN1261427C - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 7. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 8. This compound | 37830-90-3 | Benchchem [benchchem.com]

- 9. This compound | 37830-90-3 [chemicalbook.com]

An In-depth Technical Guide to 4,5-Dimethyl-1,3-dioxol-2-one: Synthesis, Properties, and Application in Prodrug Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1,3-dioxol-2-one, a pivotal intermediate in modern pharmaceutical chemistry. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and elucidates its critical role in the development of prodrugs, with a focus on enhancing the bioavailability of active pharmaceutical ingredients (APIs). This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical understanding and practical methodologies.

Introduction

This compound, also known by its IUPAC name this compound, is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary utility lies in its function as a key building block for the synthesis of "medoxomil" esters, a common prodrug strategy employed to improve the oral bioavailability of drugs.[3] By masking polar functional groups of an API, the lipophilicity is increased, facilitating absorption in the gastrointestinal tract. Once absorbed, the medoxomil moiety is enzymatically cleaved to release the active drug. This approach has been successfully implemented in several blockbuster drugs, including the antihypertensives olmesartan (B1677269) medoxomil and azilsartan (B1666440) medoxomil.[3] This guide will delve into the technical details of this important molecule.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Dimethyl vinylene carbonate, DMDO | [1] |

| CAS Number | 37830-90-3 | [1][4] |

| Molecular Formula | C₅H₆O₃ | [1][4] |

| Molecular Weight | 114.10 g/mol | [1][4] |

| Appearance | White solid | [5] |

| Melting Point | 78.0 to 81.0 °C | |

| Boiling Point | 117 °C | [6] |

| Purity | >99.0% (GC) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Data available in public databases. | [1] |

| ¹³C NMR | Data available in public databases. | |

| IR Spectroscopy | Data available in public databases. | [1] |

| Mass Spectrometry | Data available in public databases. | [7][8] |

Synthesis of this compound

The synthesis of this compound has evolved to avoid hazardous reagents like phosgene.[9] A common and safer laboratory-scale synthesis involves the reaction of 3-hydroxy-2-butanone (acetoin) with a suitable carbonate source.

Experimental Protocol: Synthesis from 3-Hydroxy-2-butanone and Diethyl Carbonate

This protocol describes a two-step synthesis adapted from literature procedures.

Step 1: Synthesis of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one

-

To a solution of 3-hydroxy-2-butanone in a suitable solvent, add a chlorinating agent (e.g., sulfuryl chloride) dropwise at room temperature.

-

Monitor the reaction by an appropriate method (e.g., TLC or GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one.

Step 2: Dehydrochlorination to this compound

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent.

-

Heat the mixture to induce dehydrochlorination. A common temperature range is 160°C.

-

Monitor the reaction for the elimination of HCl and the formation of the product.

-

After completion, cool the reaction mixture to room temperature.

-

Recrystallize the product from a suitable solvent system (e.g., hexane) to obtain pure this compound. A reported yield is around 80% with a purity of 97% (GC).[3]

Application in Prodrug Synthesis: The Medoxomil Strategy

The primary application of this compound is in the synthesis of its 4-(chloromethyl) derivative, which is then used to esterify acidic drugs, forming the medoxomil prodrug.

Prodrug Activation Pathway

The following diagram illustrates the general mechanism of how a medoxomil prodrug is activated in the body to release the active pharmaceutical ingredient.

References

- 1. This compound | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37830-90-3 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 37830-90-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Dioxol-2-one,4,5-dimethyl- [webbook.nist.gov]

- 8. 1,3-Dioxol-2-one,4,5-dimethyl- [webbook.nist.gov]

- 9. CN1261427C - Chemical synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,5-Dimethyl-1,3-dioxol-2-one (CAS: 37830-90-3): A Key Building Block for Prodrug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1,3-dioxol-2-one, with the CAS number 37830-90-3, is a pivotal chemical intermediate in modern pharmaceutical sciences. Its primary application lies in the synthesis of prodrugs, where it is incorporated as a bioreversible moiety to enhance the pharmacokinetic properties of parent drug molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, detailed synthesis protocols, and its critical role in the manufacture of widely used medications such as the antihypertensive olmesartan (B1677269) medoxomil and the antibacterial prulifloxacin (B1679801). The guide further delves into the pharmacokinetic advantages conferred by the dioxolone moiety, supported by quantitative data and experimental insights, to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a white solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 37830-90-3 | [3] |

| Molecular Formula | C₅H₆O₃ | [3] |

| Molecular Weight | 114.10 g/mol | [3] |

| Appearance | White solid | [1][2] |

| Melting Point | 77-78 °C | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Dimethylvinylene carbonate, DMDO | [3] |

Spectroscopic analysis is crucial for the identification and quality control of this compound. The characteristic spectral data are summarized in Table 2.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the two methyl groups. | [3] |

| ¹³C NMR | Resonances for the methyl carbons, the double-bonded carbons of the dioxole ring, and the carbonyl carbon. | [3] |

| Infrared (IR) | Strong absorption band characteristic of the cyclic carbonate carbonyl group. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | [4][5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of 3-hydroxy-2-butanone (acetoin) with a carbonylating agent. One such protocol utilizes transesterification with dimethyl carbonate.[2]

Experimental Protocol: Synthesis via Transesterification

-

Reaction Setup: In a three-necked flask equipped with a distillation column, mechanical stirrer, and thermometer, add 88g of 3-hydroxy-2-butanone, 90g of dimethyl carbonate, 264g of triethylene glycol dimethyl ether, and 0.88g of sodium propylate.[2]

-

Transesterification: Heat the mixture to 60-65 °C and maintain for 6 hours. During this period, methanol (B129727) generated is removed by synchronous distillation.[2]

-

Cyclization: Increase the reaction temperature to 110-115 °C and hold for 5 hours to facilitate intramolecular cyclization and remove further byproducts.[2]

-

Work-up: Cool the reaction mixture to room temperature and neutralize the catalyst by adding concentrated hydrochloric acid until the pH is approximately 7.[2]

-

Purification: Recover the dimethyl carbonate through fractionation. The remaining residue is subjected to vacuum distillation. The resulting crude product is cooled to 0-5 °C to induce crystallization. The solid is collected by filtration.[2]

-

Recrystallization: The crude product is recrystallized from a suitable solvent to yield highly purified this compound as a white crystalline solid.[2]

Figure 1: Synthetic workflow for this compound.

Application in Prodrug Synthesis: A Gateway to Enhanced Bioavailability

The primary utility of this compound in drug development is as a precursor to the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) promoiety. This is typically achieved by first converting it to a halo-derivative, such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921).[6][7][8][9] This reactive intermediate can then be used to esterify acidic functional groups (e.g., carboxylic acids) on a parent drug molecule.

Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

A common method for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one involves the chlorination of this compound using sulfuryl chloride.[6]

-

Reaction Setup: Dissolve 100g of this compound in dichloromethane (B109758) in a suitable reaction vessel.[6]

-

Chlorination: Slowly add 49.6g of sulfuryl chloride to the reaction mixture at room temperature.[6]

-

Rearrangement: After the reaction is complete, concentrate the mixture to a residue. Gradually increase the temperature of the residue to 90-100 °C to facilitate rearrangement.[6]

-

Work-up: To the residue, add deionized water and dichloromethane. Stir the mixture and then separate the layers. Wash the organic layer with water, dry it, and concentrate under vacuum.[6]

-

Purification: The resulting oily liquid is purified by fractional distillation under vacuum at 90-100 °C to yield 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.[6]

Case Study 1: Olmesartan Medoxomil

Olmesartan medoxomil is an angiotensin II receptor antagonist used to treat high blood pressure. The medoxomil ester prodrug, olmesartan medoxomil, exhibits significantly improved oral bioavailability compared to the active parent compound, olmesartan.[1][10] The absolute bioavailability of olmesartan from olmesartan medoxomil tablets is approximately 26-28.6%.[1][10][11] Following oral administration, olmesartan medoxomil is rapidly and completely hydrolyzed to olmesartan in the gut wall and/or during absorption.[10][12]

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | 26 - 28.6% | [1][10][11] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [10][11] |

| Elimination Half-life (t½) | 10-15 hours | [10][11] |

The hydrolysis of the medoxomil ester is a critical step in the activation of the prodrug. In-vitro studies have shown that this hydrolysis is pH-dependent, with faster rates at higher pH values, suggesting that hydrolysis in the gastrointestinal tract contributes to the overall bioavailability.[13][14]

Case Study 2: Prulifloxacin

Prulifloxacin is a fluoroquinolone antibiotic that is administered as a prodrug of ulifloxacin (B1683389).[15][16][17][18] The medoxomil moiety enhances the oral absorption of the parent drug. After absorption, prulifloxacin is rapidly metabolized by esterases to the active compound, ulifloxacin.[15][19]

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [16][19] |

| Plasma Protein Binding | ~45% | [16][19] |

| Elimination Half-life (t½) | 10.6 - 12.1 hours | [16][19] |

Pharmacokinetic studies have demonstrated that the administration of prulifloxacin leads to therapeutically effective concentrations of ulifloxacin in plasma and various tissues.[15][20][21]

Figure 2: General workflow for the use of this compound in prodrug synthesis.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in pharmaceutical chemistry. Its role as a precursor to the medoxomil promoiety has been instrumental in the development of successful oral medications with improved pharmacokinetic profiles. This technical guide has provided a detailed overview of its properties, synthesis, and application, underscoring its significance for scientists and professionals engaged in the design and development of new therapeutics. A thorough understanding of the chemistry and biological fate of this key intermediate is essential for its effective utilization in creating the next generation of prodrugs.

References

- 1. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]

- 2. This compound | 37830-90-3 [chemicalbook.com]

- 3. This compound | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dioxol-2-one,4,5-dimethyl- [webbook.nist.gov]

- 5. 1,3-Dioxol-2-one,4,5-dimethyl- [webbook.nist.gov]

- 6. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 7. Page loading... [guidechem.com]

- 8. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 | Benchchem [benchchem.com]

- 9. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]

- 10. The new oral angiotensin II antagonist olmesartan medoxomil: a concise overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]

- 15. Prulifloxacin: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mims.com [mims.com]

- 17. Prulifloxacin - Wikipedia [en.wikipedia.org]

- 18. Prulifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prulifloxacin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 20. researchgate.net [researchgate.net]

- 21. New Insights on the Pharmacokinetics of Ulifloxacin After Administration of Prulifloxacin in Patients with Mild, Moderate and Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 4,5-Dimethyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and associated physicochemical properties of 4,5-Dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds.

Molecular and Physicochemical Data

This compound, with the empirical formula C₅H₆O₃, is a white crystalline solid at room temperature.[1] Its molecular and physical properties are summarized in the table below, providing essential data for researchers in chemical synthesis and drug development.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₃ | [2][3] |

| Molecular Weight | 114.10 g/mol | [2][3] |

| Exact Mass | 114.0317 g/mol | [2] |

| Appearance | White Solid | [1] |

| Melting Point | 77-78 °C | [1][4] |

| CAS Number | 37830-90-3 | [3] |

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (≈12.01 g/mol ), Hydrogen (≈1.008 g/mol ), and Oxygen (≈16.00 g/mol ). The calculation is as follows:

(5 × 12.01) + (6 × 1.008) + (3 × 16.00) = 114.108 g/mol

Chemical Structure

The chemical structure of this compound consists of a five-membered dioxolone ring with two methyl groups attached to the carbon atoms adjacent to the ether linkages.

References

Spectroscopic Profile of 4,5-Dimethyl-1,3-dioxol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₆O₃, with a molecular weight of 114.10 g/mol .[1] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, with two equivalent methyl groups and two equivalent sp² hybridized carbons in the dioxolone ring, the NMR spectra are relatively simple.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is characterized by a single resonance, indicating the chemical equivalence of the six protons of the two methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.17 | Singlet | 6H | 2 x -CH₃ |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~10.0 | -CH₃ |

| ~128.0 | C=C |

| ~154.0 | C=O |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The data presented below corresponds to analysis performed on a solid sample, typically using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (sp³) |

| ~1820 | Strong | C=O stretch (carbonate) |

| ~1690 | Medium | C=C stretch |

| ~1380 | Medium | C-H bend (methyl) |

| ~1180 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The data below is based on electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 114 | ~40 | [M]⁺ (Molecular Ion) |

| 99 | ~100 | [M - CH₃]⁺ |

| 71 | ~20 | [M - CO₂ - H]⁺ |

| 43 | ~80 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.[6]

Data Acquisition:

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate the mass spectrum.

Visualized Workflow and Data Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the spectroscopic data and the molecular structure.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Reaction Mechanism of 4,5-Dimethyl-1,3-dioxol-2-one Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1,3-dioxol-2-one is a crucial intermediate in the synthesis of various pharmaceuticals, particularly as a prodrug moiety to enhance the oral bioavailability of medications.[1] Its synthesis and the underlying reaction mechanisms are of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed examination of the formation of this compound, focusing on the core reaction pathways, quantitative data from various synthetic routes, and detailed experimental protocols.

Core Reaction Mechanism

The formation of this compound typically proceeds through the reaction of 3-hydroxy-2-butanone (acetoin) with a carbonylating agent. The most common pathways involve the use of phosgene (B1210022), its safer solid equivalent triphosgene (B27547) (bis(trichloromethyl)carbonate), or dimethyl carbonate. The general mechanism is a two-step process:

-

Formation of a Carbonate Intermediate: The hydroxyl group of 3-hydroxy-2-butanone attacks the carbonyl carbon of the carbonylating agent. This step is often facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

-

Intramolecular Cyclization: The carbonyl oxygen of the original acetoin (B143602) molecule then attacks the newly formed carbonate carbonyl carbon. This intramolecular nucleophilic attack results in the formation of the five-membered dioxolone ring and the elimination of a leaving group (e.g., chloride, methanol).[2]

Pathway A: Reaction with Phosgene or Triphosgene

Historically, phosgene was a common reagent for this transformation.[3][4] However, due to its extreme toxicity, triphosgene is now a widely used substitute.[3][4] The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or N,N-dimethylaniline, to neutralize the liberated HCl.

Caption: Reaction pathway of this compound formation using phosgene or triphosgene.

Pathway B: Reaction with Dimethyl Carbonate

A greener and safer alternative involves the use of dimethyl carbonate. This reaction is typically catalyzed by a base, such as an alkali metal alkoxide, and proceeds via a transesterification reaction followed by cyclization.[5]

Caption: Reaction pathway of this compound formation using dimethyl carbonate.

Quantitative Data

The following table summarizes quantitative data from various reported synthetic methods for the formation of this compound.

| Starting Material | Carbonylating Agent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 3-Hydroxy-2-butanone | Phosgene | N,N-dimethylaniline | Dichloromethane | Not specified, then 160°C | 72 | Not specified | Tetrahedron Letters, 1701-1704 (1972)[3] |

| 3-Hydroxy-2-butanone | Triphosgene | N,N-dimethylaniline | Dichloroethane | Not specified, then 170°C for 2h | 70 | Not specified | U.S. Pat. No. 5,466,811[3] |

| 3-Hydroxy-2-butanone | Bis(trichloromethyl)carbonate | N-methylpyrrole | Not specified | 0-5°C for 2h, then 150-160°C for 75 min | 50.1 | 99.6 (HPLC) | CN 101250178A[4] |

| 3-Hydroxy-2-butanone | Bis(trichloromethyl)carbonate | N,N-dimethylaniline | Carbon tetrachloride | Same as above | 40.0 | 99.0 (HPLC) | CN 101250178A[4] |

| 3-Hydroxy-2-butanone | Trichloroisocyanuric acid | Pyridine | Dichloromethane | <10°C for 1h, then 160°C for 3h | 80 | 97 (GC) | Guidechem[1] |

| 3-Hydroxy-2-butanone | Dimethyl carbonate | Sodium methoxide | Not specified | 60-100°C for 3-6h, then 110-160°C for 2-5h | 52.75 | 99.6 (HPLC) | CN 102020613A[5] |

| Acetoin | Diphenyl carbonate | N,N-dimethylimidazolium iodide / K₂CO₃ | Solvent-free | 90°C for 2h | 90 | Not specified | ChemRxiv[6] |

Experimental Protocols

Synthesis using Triphosgene (Bis(trichloromethyl)carbonate)

This protocol is adapted from a patented procedure.[4]

Materials:

-

3-Hydroxy-2-butanone

-

Bis(trichloromethyl)carbonate

-

N-methylpyrrole (or other suitable base)

-

Organic solvent (e.g., dichloromethane, dichloroethane)

-

Water

-

Diethyl ether

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 3-hydroxy-2-butanone in an organic solvent in a reaction vessel equipped with a stirrer and a cooling system.

-

Add the auxiliary agent (e.g., N-methylpyrrole). The molar ratio of 3-hydroxy-2-butanone to bis(trichloromethyl)carbonate to auxiliary agent is approximately 1:0.45:1.1.[4]

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of bis(trichloromethyl)carbonate in the same organic solvent to the reaction mixture while maintaining the temperature between 0-5°C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.

-

Distill the organic solvent under reduced pressure to obtain an oily liquid.

-

Slowly heat the oily liquid to 150-160°C and stir for 75 minutes.

-

Cool the reaction mixture to below 25°C.

-

Add water and diethyl ether to the mixture and stir for 15 minutes to separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

The resulting solid can be further purified by crystallization to yield white crystals of this compound.

Synthesis using Dimethyl Carbonate

This protocol is based on a patented method utilizing dimethyl carbonate.[5]

Materials:

-

3-Hydroxy-2-butanone

-

Dimethyl carbonate

-

Alkali metal alkoxide catalyst (e.g., sodium methoxide)

-

Aliphatic ether solvent

-

Concentrated hydrochloric acid

Procedure:

-

In a reaction vessel, combine 3-hydroxy-2-butanone, dimethyl carbonate, the catalyst, and the solvent.

-

Heat the mixture to 60-100°C and maintain for 3-6 hours to facilitate the transesterification reaction, while distilling off the methanol byproduct.

-

Increase the temperature to 110-160°C and hold for 2-5 hours to promote intramolecular cyclization, continuing to remove methanol.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst by slowly adding concentrated hydrochloric acid until the pH is approximately 7.

-

Recover the dimethyl carbonate by fractionation.

-

Distill off the aliphatic ether under reduced pressure.

-

Cool the residue to 0-5°C to induce crystallization.

-

Collect the crude product by filtration or centrifugation.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The formation of this compound is a well-established and vital transformation in organic synthesis, particularly for the pharmaceutical industry. While traditional methods employing phosgene and its derivatives are effective, modern approaches are shifting towards safer and more environmentally friendly reagents like dimethyl carbonate. Understanding the nuances of the reaction mechanism, optimizing reaction conditions, and employing robust experimental protocols are key to achieving high yields and purity of this important intermediate. Further research into more efficient and sustainable catalytic systems will continue to be an area of active investigation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 37830-90-3 | Benchchem [benchchem.com]

- 3. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]

- 4. CN1261427C - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 5. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

Unveiling the Solid-State Architecture of 4,5-Dimethyl-1,3-dioxol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,5-Dimethyl-1,3-dioxol-2-one, a heterocyclic compound of interest in pharmaceutical synthesis and materials science. The following sections detail the crystallographic parameters, experimental methodologies for its structural determination, and key chemical transformations.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/m.[1][2][3][4][5] A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 3.8283 (10) |

| b (Å) | 10.972 (2) |

| c (Å) | 6.1096 (10) |

| β (°) | 93.523 (2) |

| Volume (ų) | 256.15 (10) |

| Z | 2 |

| Temperature (K) | 100 |

| CCDC Number | 2207848 |

Table 1: Crystallographic data for this compound.[2][3]

The molecule is planar and its C₂ axis coincides with a crystallographic mirror plane.[1][2][3][4][5] The crystal packing is characterized by the formation of layered sheets composed of antiparallel linear strands.[1][2][5] Intermolecular interactions, including C—H···O hydrogen bonds and close O···H, C···O, and C···C contacts, are responsible for the stability of the supramolecular architecture.[1][2]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures:

Synthesis and Crystallization

The sample of this compound used for the crystallographic study was a commercially available product.[3][5] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution at room temperature.[3][5]

A common synthetic route to this compound involves the reaction of 3-hydroxy-2-butanone with a carbonylating agent. One method utilizes bis(trichloromethyl)carbonate as a safer alternative to phosgene.[6] Another approach involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate.[7]

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer for data collection. The crystallographic data were collected at a temperature of 100 K.[2][3] The structure was solved and refined using established crystallographic software packages. Hydrogen atoms were placed in calculated positions and refined using a riding model.[3]

Chemical Transformations and Logical Relationships

While no specific biological signaling pathways involving this compound are prominently documented, its chemical reactivity is of significant interest, particularly in the context of drug development. It is considered a masked form of the dimethyldioxolene(2−) ligand, which can be liberated through base hydrolysis.[2]

Below are diagrams illustrating the synthesis and a key chemical transformation of this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. They serve as building blocks in the synthesis of various antibiotics, including prulifloxacin, cefuroxime (B34974) variants, and ampicillin.[3] The ability to unmask the dioxolene ligand through hydrolysis provides a strategic approach in the synthesis of complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. iki-labs.bgu.ac.il [iki-labs.bgu.ac.il]

- 5. Crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Solubility Profile of 4,5-Dimethyl-1,3-dioxol-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,5-Dimethyl-1,3-dioxol-2-one

This compound is a cyclic carbonate of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in its use as a "pro-drug" moiety, a chemical group that can be attached to a drug molecule to improve its pharmacokinetic properties, such as oral absorption. Once absorbed by the body, this moiety is cleaved, releasing the active drug.

Solubility of this compound

A thorough review of scientific literature and chemical databases reveals a notable gap in quantitative solubility data for this compound across a comprehensive range of organic solvents. While qualitative descriptions of its solubility exist, precise numerical values (e.g., in g/100 mL or mol/L) are not widely reported.

Qualitative Solubility Data

Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:

| Solvent | Solubility |

| Chloroform | Soluble |

| Methanol | Soluble |

It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can employ standard laboratory methods to determine the solubility of this compound in various organic solvents. The following protocol outlines a common and reliable method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid.

-

The solubility can then be expressed in g/100 mL or other appropriate units.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Presentation:

The determined solubility data should be presented in a clear and structured table, as shown below:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Chloroform | 25 | [Experimental Value] | [Calculated Value] |

Application in Pharmaceutical Synthesis: The Case of Olmesartan Medoxomil

This compound is a pivotal intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker used to treat high blood pressure. In this synthesis, a chlorinated derivative, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is used to esterify the carboxylic acid group of the Olmesartan precursor. This esterification step converts the drug into its medoxomil prodrug form, enhancing its oral bioavailability.

Synthetic Pathway of Olmesartan Medoxomil

The following diagram illustrates the key steps in the synthesis of Olmesartan medoxomil where the dioxolone moiety is introduced.

Caption: Synthetic pathway of Olmesartan Medoxomil.

Conclusion

This compound is a compound of high importance in the pharmaceutical sector, particularly in the development of prodrugs to enhance therapeutic efficacy. This guide has highlighted the current gap in quantitative solubility data for this compound and has provided a robust experimental protocol for its determination. The detailed synthetic pathway of Olmesartan medoxomil illustrates the practical application and significance of this molecule. Further research into the quantitative solubility of this compound in a broader range of organic solvents is highly encouraged to facilitate its wider application in drug development and chemical synthesis.

An In-depth Technical Guide on the Thermodynamic Properties of 4,5-Dimethyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1,3-dioxol-2-one, a derivative of vinylene carbonate, is a significant intermediate in the synthesis of various pharmaceuticals.[1][2] Its molecular structure plays a crucial role in its reactivity and physical properties. A thorough understanding of its thermodynamic properties is essential for process optimization, reaction modeling, and ensuring the stability of drug formulations. This technical guide consolidates the available physical data for this compound and outlines the established experimental methodologies for the determination of key thermodynamic parameters for this class of compounds.

Physicochemical Properties

While comprehensive thermodynamic data is scarce, a number of key physicochemical properties for this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [3][4][5] |

| Molecular Weight | 114.10 g/mol | [3][4] |

| CAS Number | 37830-90-3 | [3][4][5] |

| Appearance | White solid | [2] |

| Melting Point | 77-78 °C | [2] |

| Boiling Point | 130 °C at 6 mmHg | Not explicitly cited |

| Purity (typical) | >99.0% (by HPLC) | [6] |

Experimental Protocols for Thermodynamic Characterization

The following sections describe the standard experimental techniques used to determine the fundamental thermodynamic properties of organic compounds, with a focus on methods applicable to organic carbonates.

The standard enthalpy of formation is a critical parameter for assessing the energetic stability of a compound. For organic compounds like this compound, it is typically determined indirectly through combustion calorimetry.

Experimental Protocol: Static Bomb Combustion Calorimetry [7]

-

Sample Preparation: A precisely weighed pellet of the crystalline sample is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.

-

Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is monitored with high precision until thermal equilibrium is re-established.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity and the enthalpies of phase transitions (e.g., fusion and vaporization).[8][9]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates, is set.

-

Heat Capacity Measurement: The sample is heated at a constant rate over the desired temperature range. The difference in heat flow to the sample and reference pans is measured as a function of temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Enthalpy of Fusion Measurement: The sample is heated through its melting point. The integrated area of the endothermic peak on the DSC thermogram corresponds to the enthalpy of fusion.

-

Data Analysis: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire). The enthalpy of fusion is determined by integrating the peak area, and the melting temperature is taken as the onset temperature of the melting peak.

The standard molar entropy of a substance can be determined from heat capacity measurements from near absolute zero to the standard temperature (298.15 K), in accordance with the third law of thermodynamics.[10]

Experimental Protocol: Adiabatic Calorimetry and Calculation

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid is measured using an adiabatic calorimeter from a very low temperature (e.g., 5 K) up to room temperature.

-

Extrapolation to 0 K: The heat capacity data below the lowest measurement temperature is extrapolated to 0 K using the Debye T³ law.

-

Entropy Calculation: The standard entropy at a given temperature T is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to T. The entropies of any phase transitions (e.g., solid-solid, fusion) that occur below T are also added to the total.[10] The calculation is based on the following equation: S°(T) = ∫₀ᵀ (Cp(s)/T) dT + ΔfusH/Tfus + ∫Tfusᵀ (Cp(l)/T) dT

Vapor pressure is a key property for understanding the volatility of a compound. For solids with low vapor pressure, the Knudsen effusion method is a suitable technique.[7]

Experimental Protocol: Knudsen Effusion Method

-

Apparatus: A Knudsen cell, which is a small container with a tiny orifice of known area, is used. The cell is placed in a thermostated enclosure connected to a high-vacuum system.

-

Measurement: A sample of the substance is placed in the cell, and the system is evacuated. The cell is heated to a constant temperature, and the rate of mass loss due to effusion of the vapor through the orifice is measured over a period of time.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/A_orifice * t) * √(2πRT/M) where Δm is the mass loss, A_orifice is the area of the orifice, t is the time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of the ln(P) versus 1/T plot, according to the Clausius-Clapeyron equation.

Synthesis and Reaction Pathways

This compound is commonly synthesized from 3-hydroxy-2-butanone and a carbonate source, such as dimethyl carbonate or phosgene (B1210022) derivatives.[6][11] The following diagram illustrates a typical synthesis route.

Caption: Synthesis of this compound via transesterification and cyclization.

Interrelation of Thermodynamic Properties and Experimental Techniques

The determination of the thermodynamic properties of a compound involves a logical workflow where the results from one type of experiment inform others. The following diagram illustrates these relationships.

Caption: Workflow for the experimental determination of thermodynamic properties.

Conclusion

While this compound is a compound of significant interest in medicinal chemistry, its fundamental thermodynamic properties have not been extensively characterized and reported. This guide provides the known physical data and outlines the standard, validated experimental protocols that can be employed to determine its enthalpy of formation, heat capacity, entropy, and vapor pressure. The application of these methodologies will provide the critical data needed for the advancement of research and development involving this important pharmaceutical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 37830-90-3 [chemicalbook.com]

- 3. This compound | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3-Dioxol-2-one,4,5-dimethyl- [webbook.nist.gov]

- 6. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]

- 7. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN1261427C - Chemical synthesis method of this compound - Google Patents [patents.google.com]

Safety and handling precautions for 4,5-Dimethyl-1,3-dioxol-2-one